molecular formula C7H7FN2O2 B14780014 3,4-Diamino-5-fluorobenzoic acid

3,4-Diamino-5-fluorobenzoic acid

Cat. No.: B14780014
M. Wt: 170.14 g/mol
InChI Key: WVZUFFYGECBQTD-UHFFFAOYSA-N
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Description

3,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3rd and 4th positions and a fluorine atom at the 5th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-fluorobenzoic acid typically involves the nitration of 5-fluoro-1,3-dinitrobenzene, followed by reduction to yield the desired diamino compound. The reaction conditions for the nitration step include the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing other reducing agents such as iron powder or hydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or reducing agents like iron powder and hydrazine are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can replace the fluorine atom.

Major Products

    Oxidation: Formation of 3,4-dinitro-5-fluorobenzoic acid.

    Reduction: Formation of 3,4-diaminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino groups and a fluorine atom on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3,4-diamino-5-fluorobenzoic acid

InChI

InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12)

InChI Key

WVZUFFYGECBQTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)C(=O)O

Origin of Product

United States

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